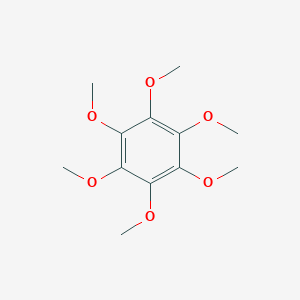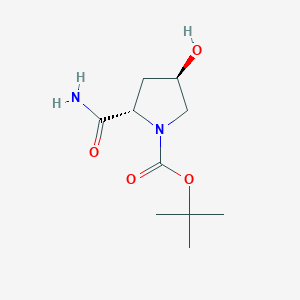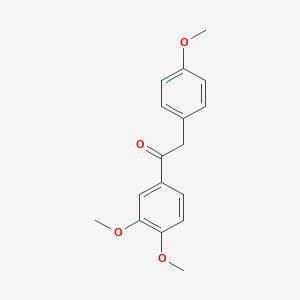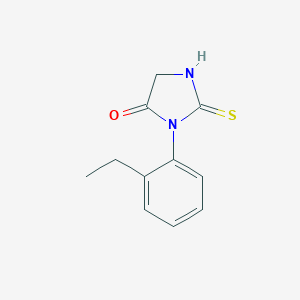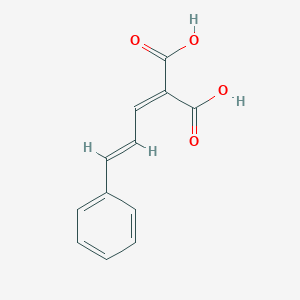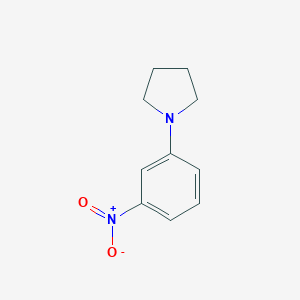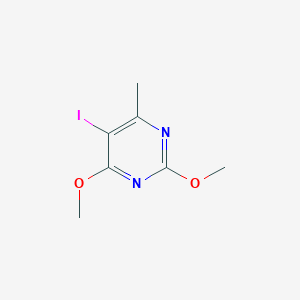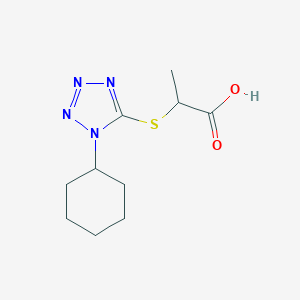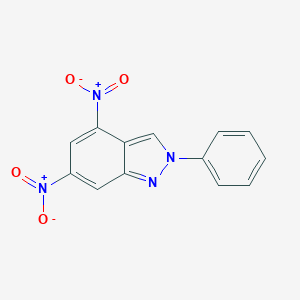![molecular formula C14H10O4 B187926 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione CAS No. 54107-67-4](/img/structure/B187926.png)
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione, also known as coumarin, is a natural compound found in many plants, such as tonka beans, sweet clover, and cassia cinnamon. It has been widely studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and anticoagulant effects.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione varies depending on its biological activity. For example, the anti-inflammatory effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the inhibition of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. The antitumor effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation by blocking the cell cycle. The anticoagulant effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the inhibition of thrombin and other coagulation factors, which are involved in the blood clotting process.
Biochemische Und Physiologische Effekte
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has various biochemical and physiological effects. Studies have shown that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also has antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. In addition, 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. It also has anticoagulant effects by inhibiting the activity of thrombin and other coagulation factors.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be easily synthesized and purified. Another advantage is that it has various biological activities, which makes it a useful tool for studying different biological processes. However, one limitation is that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has low solubility in water, which can make it difficult to use in some experiments. Another limitation is that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can interact with other compounds, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and thrombosis. Another direction is to study the structure-activity relationship of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione and its derivatives to identify more potent and selective compounds. Furthermore, the development of new synthesis methods for 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione and its derivatives can also be a future direction for the study of this natural compound.
Synthesemethoden
The synthesis of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most common method for synthesizing 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione, which involves the reaction between phenol and β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been extensively studied for its various biological activities. Studies have shown that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione exhibits anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively. It also has antitumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been found to have anticoagulant effects by inhibiting the activity of thrombin and other coagulation factors.
Eigenschaften
CAS-Nummer |
54107-67-4 |
|---|---|
Produktname |
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione |
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
4,6-dimethylpyrano[3,2-g]chromene-2,8-dione |
InChI |
InChI=1S/C14H10O4/c1-7-3-13(15)17-11-6-12-10(5-9(7)11)8(2)4-14(16)18-12/h3-6H,1-2H3 |
InChI-Schlüssel |
IRLAJOZCRMAKKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CC(=O)O3)C |
Kanonische SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CC(=O)O3)C |
Andere CAS-Nummern |
54107-67-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
